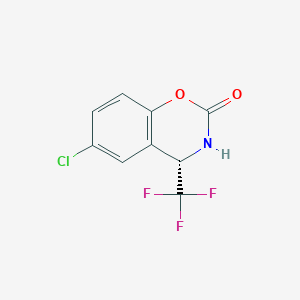
(4S)-6-Chloro-4-(trifluoromethyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of 1,3-oxazines This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzo-fused oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with chloroacetyl chloride followed by cyclization with trifluoroacetic anhydride can yield the desired oxazine compound . Another approach involves the use of multicomponent reactions, where isocyanides, acetylenedicarboxylates, and other reagents are combined to form the oxazine ring .
Industrial Production Methods
Industrial production of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, amines, and halogenated derivatives. These products can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
作用機序
The mechanism of action of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- Trifluoromethylated ring-fused isoquinolines and oxazines
Uniqueness
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
特性
CAS番号 |
166746-43-6 |
|---|---|
分子式 |
C9H5ClF3NO2 |
分子量 |
251.59 g/mol |
IUPAC名 |
(4S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-1-2-6-5(3-4)7(9(11,12)13)14-8(15)16-6/h1-3,7H,(H,14,15)/t7-/m0/s1 |
InChIキー |
LJPKNEHGRMMPCS-ZETCQYMHSA-N |
異性体SMILES |
C1=CC2=C(C=C1Cl)[C@H](NC(=O)O2)C(F)(F)F |
正規SMILES |
C1=CC2=C(C=C1Cl)C(NC(=O)O2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


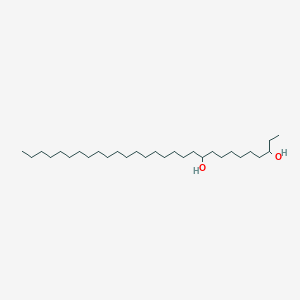
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
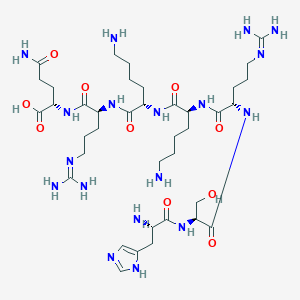
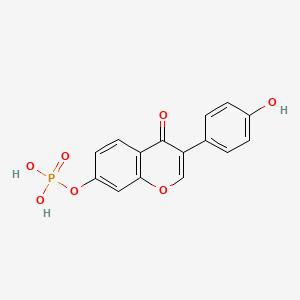
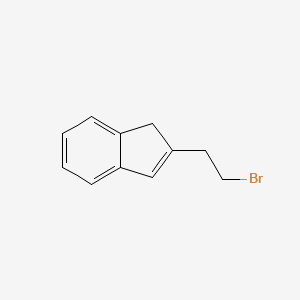
![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)
![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
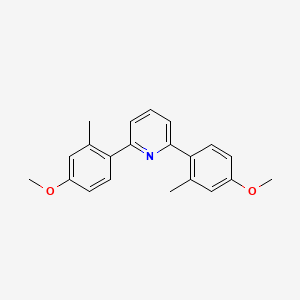

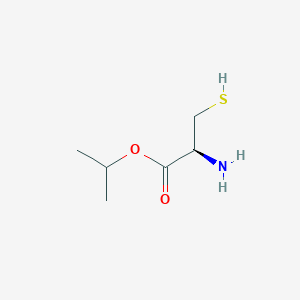
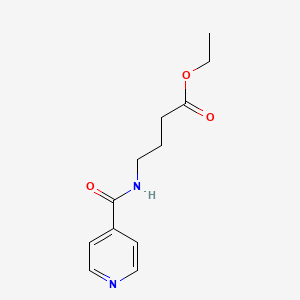
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
